Disulfuro de amifostina

Descripción general

Descripción

Amifostine disulfide is a compound related to amifostine, a cytoprotective agent used in the treatment of cancer. Amifostine itself is a phosphorylated aminothiol pro-drug, metabolized into an active free sulfhydryl (thiol) metabolite, with its disulfide form known as WR-33278. It was originally developed as a radioprotective agent to shield normal tissues from the toxicities associated with chemotherapy and irradiation without protecting the tumor tissue, thus increasing the therapeutic window of cytotoxic therapies (Rajewski, 2007).

Synthesis Analysis

The synthesis of amifostine involves multiple chemical reactions starting from simple precursors. For example, it can be synthesized from 2-aminoethanol reacting with acrylonitrile, followed by a series of reactions including condensation, bromination, salification, and purification to achieve a high purity and yield (Mao Yuanhu et al., 2014). This demonstrates the complex chemical engineering behind the creation of such a cytoprotective agent.

Molecular Structure Analysis

The active metabolite of amifostine, WR-1065, is converted into its disulfide form, WR-33278, within the body. This transformation is crucial for its ability to scavenge radiation-generated free radicals and prevent cell damage, highlighting the importance of its molecular structure in its mechanism of action (Dorr, 1998).

Chemical Reactions and Properties

Amifostine and its metabolites undergo various chemical reactions in the body, including dephosphorylation by alkaline phosphatase to its active thiol metabolite, and conversion to its disulfide form. These reactions enable amifostine to detoxify cytotoxic metabolites and scavenge free radicals induced by chemotherapy and radiation, showcasing its chemical properties (Shaw et al., 1996).

Physical Properties Analysis

The physical properties of amifostine, such as solubility, stability, and formulation, are critical for its administration and effectiveness as a radioprotective agent. The development of amifostine microcapsules for oral delivery, for instance, has been explored to improve its radioprotective efficacy, indicating ongoing research into optimizing its physical properties for clinical use (G. A. et al., 2013).

Chemical Properties Analysis

Amifostine's chemical properties, including its ability to undergo rapid metabolism and its reactivity towards DNA, contribute to its selective protection of normal tissues during chemotherapy and radiation therapy. Its metabolite, WR-1065, binds to and detoxifies reactive metabolites, while its disulfide form contributes to its stability and activity within the body (Alberts et al., 1996).

Aplicaciones Científicas De Investigación

Radioprotección en oncología

El disulfuro de amifostina es conocido por sus propiedades radioprotectoras de amplio espectro y objetivo selectivo. Se utiliza para proteger los tejidos normales de los efectos adversos de la radiación y la quimioterapia. Específicamente, se ha aprobado para reducir la toxicidad renal asociada con el cisplatino en el cáncer de ovario y para mitigar la xerostomía en el cáncer de cabeza y cuello después de la radiación {svg_1}.

Mecanismo de citoprotección

El mecanismo citoprotector del this compound es multifacético e implica la eliminación de radicales libres, la protección del ADN y la aceleración de la reparación. También induce la hipoxia celular, lo que contribuye a su eficacia en la protección contra el daño inducido por la radiación {svg_2}.

Protección contra la radiación: administración y entrega

La investigación se ha centrado en mejorar la administración y la entrega del this compound para mejorar sus efectos protectores contra el daño hematopoyético causado por la radiación ionizante. Se están realizando esfuerzos para desarrollar métodos de administración alternativos a la inyección intravenosa, con el objetivo de reducir los efectos secundarios tóxicos y ampliar sus aplicaciones clínicas {svg_3}.

Control de calidad en la fabricación farmacéutica

El this compound también se utiliza como patrón de referencia en pruebas y ensayos de calidad, lo que garantiza la consistencia y confiabilidad de los productos farmacéuticos. Esta aplicación es crucial para mantener la integridad de la fabricación de medicamentos y el cumplimiento de las regulaciones sanitarias {svg_4}.

Propiedades antiangiogénicas en la radioterapia

Estudios recientes han destacado los efectos antiangiogénicos del this compound, que pueden inhibir la angiogénesis inducida por factores como el VEGF-A. Esta doble función como agente radioprotector y antiangiogénico abre nuevas vías para su uso en radioterapia {svg_5}.

Ensayos clínicos y futuras direcciones

El this compound sigue siendo objeto de ensayos clínicos, y los investigadores están explorando nuevos esquemas y vías de administración. Estos estudios tienen como objetivo simplificar su uso, minimizar los efectos no deseados y ampliar sus aplicaciones en diversos entornos oncológicos {svg_6}.

Mecanismo De Acción

Target of Action

Amifostine disulfide primarily targets reactive metabolites of platinum and alkylating agents within cells . These metabolites are typically produced during chemotherapy and can cause significant damage to healthy cells . The compound also targets free radicals , unstable molecules that can cause damage to various cell components .

Mode of Action

Amifostine disulfide is a prodrug, which means it is inactive until metabolized within the body . It is dephosphorylated by alkaline phosphatase in tissues to form a pharmacologically active free thiol metabolite . This metabolite is readily taken up by cells, where it binds to and detoxifies reactive metabolites of platinum and alkylating agents . It also scavenges free radicals, thereby reducing their potential for causing cellular damage .

Biochemical Pathways

The biochemical pathways affected by amifostine disulfide involve the detoxification of reactive metabolites and the scavenging of free radicals . The compound’s active thiol metabolite binds to these harmful substances, neutralizing them and preventing them from causing cellular damage . This process can protect normal tissues from damage caused by radiation and chemotherapy .

Pharmacokinetics

Amifostine disulfide is rapidly cleared from the plasma, with more than 90% of the drug disappearing from the plasma compartment within 6 minutes of intravenous administration . The compound is primarily excreted in urine, with approximately 6% of the dose excreted as amifostine and its metabolites .

Result of Action

The primary result of amifostine disulfide’s action is the reduction of cumulative renal toxicity associated with repeated administration of cisplatin in patients with advanced ovarian cancer or non-small cell lung cancer . It also reduces the incidence of moderate to severe xerostomia in patients undergoing post-operative radiation treatment for head and neck cancer . The compound’s action can protect healthy cells from damage caused by radiation and chemotherapy, while its metabolites are present in healthy cells at 100-fold greater concentrations than in tumor cells .

Action Environment

The action of amifostine disulfide is influenced by the environment within the body. The compound’s active thiol metabolite is preferentially taken up by normal tissues, which have a higher expression of alkaline phosphatase compared to neoplastic tissues . The hypovascularity and acidity of the tumor environment also contribute to the compound’s cytoprotective selectivity . Furthermore, the compound’s effectiveness as a radioprotector is enhanced by its concentration within mitochondria and the microenvironment of chromatin .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Amifostine disulfide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is dephosphorylated by alkaline phosphatase to produce an active thiol metabolite, which is responsible for its cytoprotective properties . This active metabolite binds to and detoxifies reactive metabolites of platinum and alkylating agents, as well as scavenges free radicals . Additionally, amifostine disulfide interacts with manganese superoxide dismutase, enhancing its antioxidant activity .

Cellular Effects

Amifostine disulfide exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting apoptosis, altering gene expression, and modifying enzyme activity . Amifostine disulfide also activates the nuclear transcription factor κB signaling pathway, leading to an increase in the activity of antioxidant enzymes such as manganese superoxide dismutase . This results in enhanced protection of normal cells from oxidative stress and radiation-induced damage.

Molecular Mechanism

The molecular mechanism of amifostine disulfide involves its conversion to an active thiol metabolite by alkaline phosphatase . This metabolite readily enters cells and binds to reactive metabolites of platinum and alkylating agents, detoxifying them . It also scavenges free radicals, thereby protecting cells from oxidative damage . Furthermore, amifostine disulfide activates the nuclear transcription factor κB signaling pathway, which enhances the expression of antioxidant enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of amifostine disulfide change over time. It has been observed that the protective effects of amifostine disulfide are most pronounced shortly after administration and gradually diminish over time . The compound is rapidly dephosphorylated to its active thiol form, which is then further metabolized to a less active disulfide form . Long-term studies have shown that amifostine disulfide can provide sustained protection against radiation-induced damage, although its efficacy may decrease with prolonged exposure .

Dosage Effects in Animal Models

The effects of amifostine disulfide vary with different dosages in animal models. At lower doses, it provides significant protection against radiation-induced damage without causing adverse effects . At higher doses, amifostine disulfide can cause toxic effects such as hypotension, nausea, and vomiting . Studies have shown that there is a threshold dose above which the protective effects of amifostine disulfide are outweighed by its toxic effects .

Metabolic Pathways

Amifostine disulfide is involved in several metabolic pathways, including the NAD+/SIRT1/AMPK pathway . It is rapidly dephosphorylated by alkaline phosphatase to produce an active thiol metabolite, which is then further metabolized to a less active disulfide form . This active metabolite interacts with various enzymes and cofactors, including manganese superoxide dismutase and adenosine monophosphate-activated kinase, to enhance cellular antioxidant defenses and maintain mitochondrial function .

Transport and Distribution

Amifostine disulfide is rapidly distributed within cells and tissues following administration . It is actively transported into cells via the polyamine transporter system and accumulates in mitochondria and the microenvironment of chromatin . Less than 10% of amifostine disulfide remains in plasma six minutes after administration, indicating rapid uptake by tissues . The compound is also distributed to bone marrow cells, where it exerts its cytoprotective effects .

Subcellular Localization

The subcellular localization of amifostine disulfide is primarily within mitochondria and the microenvironment of chromatin . Its polyamine-like structure facilitates its concentration in these areas, where it participates in free radical scavenging and activation of antioxidant pathways . Amifostine disulfide also interacts with manganese superoxide dismutase within mitochondria, enhancing its activity and providing protection against oxidative stress .

Propiedades

IUPAC Name |

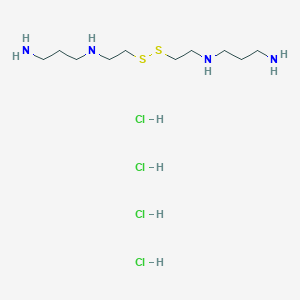

N'-[2-[2-(3-aminopropylamino)ethyldisulfanyl]ethyl]propane-1,3-diamine;tetrahydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H26N4S2.4ClH/c11-3-1-5-13-7-9-15-16-10-8-14-6-2-4-12;;;;/h13-14H,1-12H2;4*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOLIPVKJWQUMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CNCCSSCCNCCCN.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H30Cl4N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10027-65-3 | |

| Record name | WR-33278 tetrahydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010027653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis[2-(3-aminopropylamino)ethyl]disulfide tetrahydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UKY9K79BRN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

silane](/img/structure/B1180706.png)

![[(1R,2R,4S,5R,9R,10S,11S,13R)-11-Acetyloxy-2,13-dihydroxy-5,9-dimethyl-14-methylidene-15-oxo-5-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl acetate](/img/structure/B1180725.png)